molecular formula C20H25N3O3 B1360156 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol CAS No. 52184-14-2

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

Cat. No.: B1360156
CAS No.: 52184-14-2
M. Wt: 355.4 g/mol
InChI Key: BBUYLEHVHUQHME-UHFFFAOYSA-N
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Description

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is an organic compound known for its unique structure and properties It is a derivative of phenol, featuring two tert-butyl groups at the 2 and 4 positions, and a nitrophenylazo group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol typically involves the following steps:

    Azo Coupling: The formation of the azo bond between the nitrophenyl group and the phenol ring.

The reaction conditions for these steps often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and azo coupling reactions, followed by purification processes such as recrystallization or chromatography to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrophenol derivatives, while reduction can produce aminophenol derivatives.

Scientific Research Applications

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymatic processes. The nitrophenylazo group can also participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: Similar structure but lacks the nitrophenylazo group.

    2,4-Di-tert-butyl-6-nitrophenol: Similar but without the azo linkage.

    2,4-Di-tert-butyl-6-aminophenol: Similar but with an amino group instead of a nitro group.

Uniqueness

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is unique due to the presence of both tert-butyl groups and the nitrophenylazo group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-ditert-butyl-6-[(2-nitrophenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-19(2,3)13-11-14(20(4,5)6)18(24)16(12-13)22-21-15-9-7-8-10-17(15)23(25)26/h7-12,24H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUYLEHVHUQHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894817
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(2-nitrophenyl)azo]-
Source EPA DSSTox
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Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52184-14-2
Record name 2,4-Bis(1,1-dimethylethyl)-6-[2-(2-nitrophenyl)diazenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52184-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(tert-butyl)-6-((2-nitrophenyl)azo)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052184142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(2-nitrophenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol
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